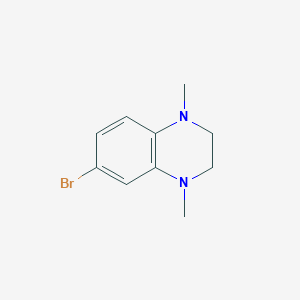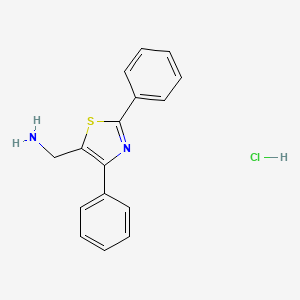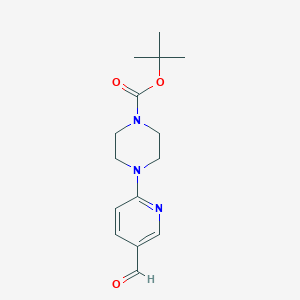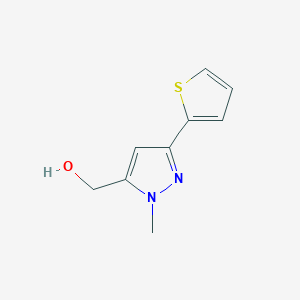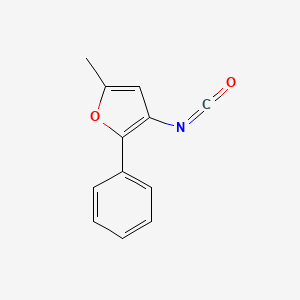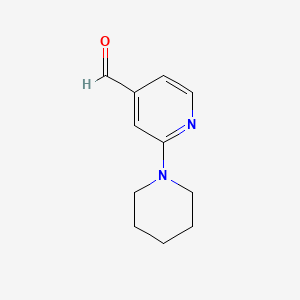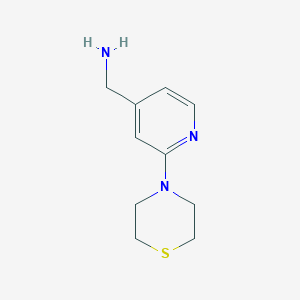
7-(トリフルオロメチル)-1-ベンゾチオフェン-2-カルボン酸メチル
概要
説明
Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate (M7TBC) is an important synthetic intermediate that can be used to synthesize a variety of organic compounds. It is a versatile compound that has attracted much attention in recent years due to its potential applications in pharmaceuticals, agrochemicals and other industries. M7TBC has a unique structure that allows it to interact with a variety of biological molecules, making it an attractive target for further research.
科学的研究の応用
医薬品用途
トリフルオロメチル基は、多くのFDA承認薬剤に広く見られる構造です . 例えば、抗うつ薬として使用される選択的セロトニン再取り込み阻害薬であるフルオキセチンには、トリフルオロメチル基が含まれています . パニック障害、神経性過食症、強迫性障害などの症状の治療に使用されます .
親油性向上
トリフルオロメチル基が存在すると、化合物の親油性を大幅に向上させることができます . これは、化合物が非極性界面と相互作用する能力を高め、医薬品設計において、医薬品の体内吸収と分布を改善するのに特に役立ちます .
プロリン誘導体での使用
トリフルオロメチル置換プロリンは、バリンと同様の疎水性を示します . これは、非極性界面での相互作用を強化するためのこれらの残基の潜在的な用途を示唆しています .
NMR ラベリング
トリフルオロメチル置換プロリンは、NMR ラベリングに使用できます . これは、選択的にフッ素標識されたペプチド、タンパク質、および非ペプチド構造から貴重な構造情報を提供できます .
農薬用途
「7-(トリフルオロメチル)-1-ベンゾチオフェン-2-カルボン酸メチル」と類似した化合物を含むトリフルオロメチルピリジン(TFMP)誘導体は、農薬業界で使用されています . 特に、作物を害虫から保護するために使用されます .
タンパク質フォールディング
トリフルオロメチル基の存在によって影響を受ける可能性のあるプロリンのユニークな特徴は、タンパク質翻訳やフォールディングなどの複雑な生物学的プロセスに根本的に影響を与えます .
作用機序
Target of Action
Trifluoromethyl groups are often used in medicinal chemistry to improve the potency and selectivity of drugs .
Mode of Action
Trifluoromethyl groups are known to enhance the lipophilicity of compounds, which can improve their interaction with biological targets .
Biochemical Pathways
Trifluoromethyl groups have been shown to increase the antimalarial response of certain drugs against Plasmodium-resistant strains .
Pharmacokinetics
The presence of a trifluoromethyl group can significantly increase the lipophilicity of a compound, which may influence its adme properties .
Result of Action
Compounds with trifluoromethyl groups have been shown to exhibit enhanced biological activity in various contexts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate. For instance, the presence of a trifluoromethyl group can enhance the stability of a compound under physiological conditions .
生化学分析
Biochemical Properties
Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate plays a crucial role in various biochemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation. For instance, the compound has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, it can bind to specific protein pockets, altering their conformation and function .
Cellular Effects
The effects of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound can inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate exerts its effects through several mechanisms. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules. This can lead to the stabilization of enzyme-substrate complexes or the disruption of protein-protein interactions. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site of enzymes and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate vary with dosage in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen .
Metabolic Pathways
Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette transporters, which facilitate its movement across cellular membranes. Additionally, the compound can bind to serum proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is critical for its activity. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall function within the cell .
特性
IUPAC Name |
methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)8-5-6-3-2-4-7(9(6)17-8)11(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONOABLALBFIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594802 | |
| Record name | Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-55-5 | |
| Record name | Methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)
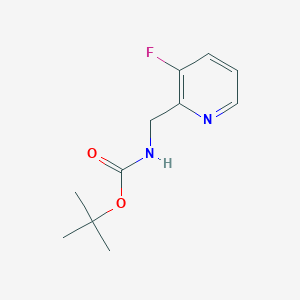
![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)
